molecular formula C14H11F3O3 B4880940 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No. B4880940
M. Wt: 284.23 g/mol
InChI Key: WZTQOLYHCVLEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, also known as AMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators and protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, including the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, research is needed to optimize its synthesis and improve its solubility and bioavailability for use in various research applications.
Conclusion:
In conclusion, 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising compound for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to optimize its synthesis and improve its solubility and bioavailability for use in various research applications.

Synthesis Methods

The synthesis of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methylcoumarin with allyl bromide and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been optimized to achieve high yields and purity, making it a suitable compound for various research applications.

properties

IUPAC Name

8-methyl-7-prop-2-enoxy-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c1-3-6-19-11-5-4-9-10(14(15,16)17)7-12(18)20-13(9)8(11)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQOLYHCVLEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

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